Zuclopenthixol-d4 Succinate Salt is a deuterium-labeled derivative of Zuclopenthixol, which belongs to the thioxanthene class of antipsychotic medications. This compound is primarily utilized in scientific research as a stable isotope-labeled internal standard, particularly in pharmacokinetic studies and analytical applications. Zuclopenthixol itself functions as an antagonist at dopamine D1 and D2 receptors, with additional activity at alpha1-adrenergic and 5-HT2 receptors, making it significant in neuropharmacological research .
Zuclopenthixol was introduced in 1962 by Lundbeck and has been used for treating various psychiatric disorders, including schizophrenia. The compound is classified as a typical antipsychotic and is recognized for its role in managing psychotic symptoms by blocking dopamine receptors . The deuterated form, Zuclopenthixol-d4 Succinate Salt, is specifically designed for research applications, providing enhanced analytical precision due to its isotopic labeling .
The synthesis of Zuclopenthixol-d4 Succinate Salt involves the deuteration of the parent compound, Zuclopenthixol. Deuteration is the process of substituting hydrogen atoms with deuterium, a stable isotope of hydrogen. This process typically employs deuterated reagents under controlled conditions to ensure selective incorporation of deuterium atoms into the molecular structure of Zuclopenthixol .
Industrial Production: The industrial synthesis mirrors laboratory methods but scales up the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. Rigorous quality control processes are implemented to ensure the product's suitability for research and analytical purposes .
Zuclopenthixol-d4 Succinate Salt can undergo various chemical reactions:
The outcomes of these reactions depend on specific conditions and reagents used, potentially altering pharmacological properties.
Zuclopenthixol-d4 Succinate Salt primarily acts as an antagonist at dopamine D1 and D2 receptors. By blocking these receptors, it inhibits dopaminergic transmission in the brain, which is crucial for alleviating symptoms associated with psychosis such as hallucinations and delusions .
The compound's chemical properties include its reactivity in various chemical environments, particularly concerning its functional groups that allow for oxidation, reduction, and substitution reactions. Its high purity (>95%) ensures reliability for research applications .
Zuclopenthixol-d4 Succinate Salt has several scientific applications:
Zuclopenthixol-d4 Succinate Salt is a deuterium-labeled analog of the antipsychotic compound zuclopenthixol, structurally characterized as a succinate salt. The molecular formula is consistently reported across sources as C₂₆H₂₇D₄ClN₂O₅S (equivalent to C₂₂H₂₁D₄ClN₂OS•C₄H₆O₄ when specifying the free base and succinic acid components). This formula accounts for the isotopic substitution of four hydrogen atoms with deuterium (D) and the presence of the succinate counterion [2] [6] [8].
The compound's molecular weight is 523.08 g/mol, calculated based on the precise isotopic composition. This value reflects the mass contribution from deuterium atoms (each contributing +1 atomic mass unit versus hydrogen) and the succinate moiety (C₄H₆O₄). The structural integrity of this labeled compound is confirmed through analytical methods such as HPLC (>95% purity) and mass spectrometry [3] [6] [9].
Table 1: Molecular Composition Analysis
Characteristic | Specification |
---|---|
Molecular Formula | C₂₆H₂₇D₄ClN₂O₅S |
Alternative Representation | C₂₂H₂₁D₄ClN₂OS•C₄H₆O₄ |
Molecular Weight (g/mol) | 523.08 |
Purity Specification | ≥95% (HPLC) |
Salt Form | Succinate (1:1) |
The four deuterium atoms are strategically positioned at the ethanol side chain of the piperazine ring, specifically replacing hydrogens in the -CH₂OH group (represented as -C([2H]₂)OH) and the adjacent methylene group (represented as -N-CH₂-C([2H]₂)OH). This labeling pattern is confirmed by the SMILES notation: OC([2H])([2H])C([2H])([2H])N(CC1)CCN1CC/C=C2C₃=C(SC₄=CC=CC=C₄₂)C(Cl)=CC=C₃ [6] [8].
Deuterium incorporation enhances the molecule's stability in several key ways:
The deuterated and non-deuterated compounds share identical core pharmacological activity but exhibit distinct physicochemical and analytical properties:
Table 2: Structural and Functional Comparison with Non-Deuterated Analog
Parameter | Zuclopenthixol-d4 Succinate Salt | Zuclopenthixol Succinate |
---|---|---|
Molecular Formula | C₂₆H₂₇D₄ClN₂O₅S | C₂₆H₃₁ClN₂O₅S |
Molecular Weight (g/mol) | 523.08 | 519.05 |
Mass Difference | +4.03 Da | Reference |
Deuterium Positions | Ethanol side chain (4 sites) | None |
Receptor Binding Profile | Mixed D1/D2 dopamine receptor antagonist [3] [9] | Identical |
Primary Research Use | Isotopic tracer for quantification | Therapeutic reference standard |
Key differences include:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7